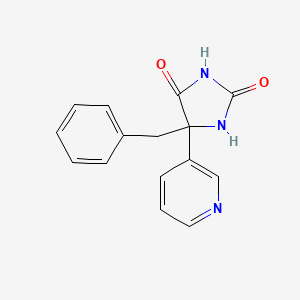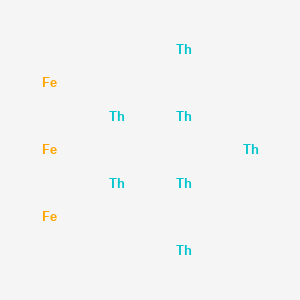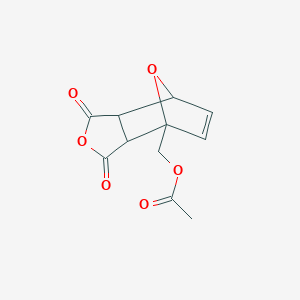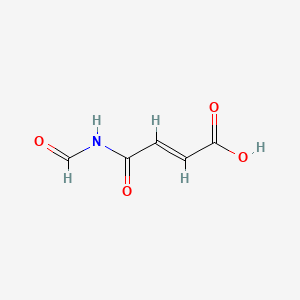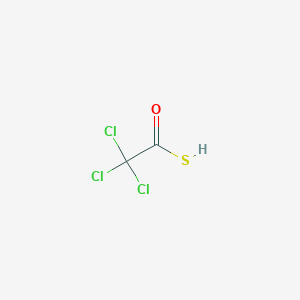
Trilaurylamin-hydrobromid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trilaurylamin-hydrobromid, also known as trilaurylamine hydrobromide, is a chemical compound formed by the reaction of trilaurylamine with hydrobromic acid. It is commonly used in various chemical processes, particularly in the extraction and separation of hydrohalic acids. The compound is known for its ability to form stable ion pairs and its effectiveness in organic diluents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trilaurylamin-hydrobromid is synthesized by reacting trilaurylamine with hydrobromic acid. The reaction typically occurs in an organic solvent such as chloroform or benzene. The general reaction can be represented as follows:
C36H75N+HBr→C36H75NHBr
The reaction is usually carried out at room temperature, and the product is isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with efficient mixing and temperature control systems. The process includes the following steps:
Mixing: Trilaurylamine and hydrobromic acid are mixed in a reactor.
Reaction: The mixture is allowed to react at controlled temperatures.
Separation: The product is separated from the reaction mixture by filtration or centrifugation.
Purification: The crude product is purified by recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Trilaurylamin-hydrobromid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Complex Formation: It forms complexes with metal ions, which can be used in extraction processes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include chloride, iodide, and thiocyanate ions.
Solvents: Organic solvents such as chloroform, benzene, and nitrobenzene are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, the major products can be trilaurylamine chloride, trilaurylamine iodide, or trilaurylamine thiocyanate.
Complexes: Complexes with metal ions such as copper, zinc, and iron.
Aplicaciones Científicas De Investigación
Trilaurylamin-hydrobromid has a wide range of applications in scientific research, including:
Chemistry: Used in the extraction and separation of hydrohalic acids and metal ions.
Biology: Employed in the study of cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the purification of metals and the production of high-purity chemicals.
Mecanismo De Acción
The mechanism of action of trilaurylamin-hydrobromid involves the formation of stable ion pairs with hydrohalic acids. The compound’s long hydrophobic tail allows it to dissolve in organic solvents, while the hydrophilic head interacts with the hydrohalic acid. This dual nature facilitates the extraction and separation of acids from aqueous solutions.
Comparación Con Compuestos Similares
Similar Compounds
Trioctylamine Hydrobromide: Similar in structure but with shorter alkyl chains.
Triethylamine Hydrobromide: A smaller molecule with different solubility properties.
Triphenylamine Hydrobromide: Contains aromatic rings instead of alkyl chains.
Uniqueness
Trilaurylamin-hydrobromid is unique due to its long alkyl chains, which provide enhanced solubility in organic solvents and improved extraction efficiency. Its ability to form stable ion pairs makes it particularly useful in separation processes.
Propiedades
Número CAS |
5810-40-2 |
|---|---|
Fórmula molecular |
C36H76BrN |
Peso molecular |
602.9 g/mol |
Nombre IUPAC |
N,N-didodecyldodecan-1-amine;hydrobromide |
InChI |
InChI=1S/C36H75N.BrH/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3;/h4-36H2,1-3H3;1H |
Clave InChI |
OTZUEMIREJGJOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


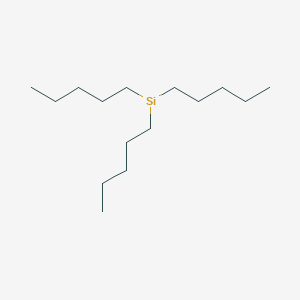
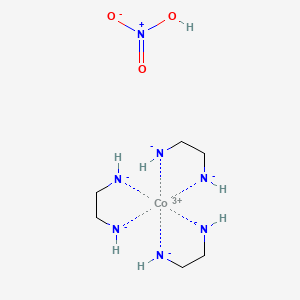
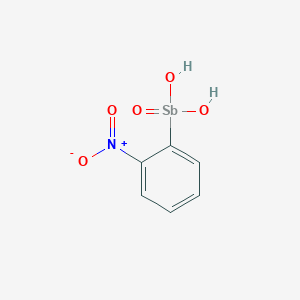
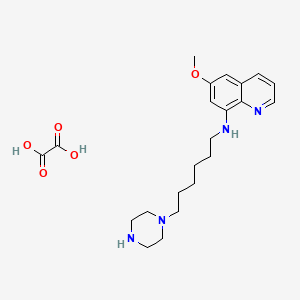
![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
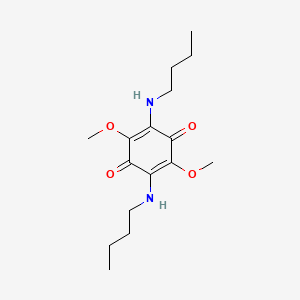
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
